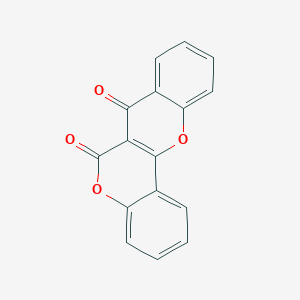

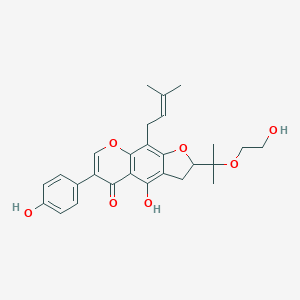

Frutinone A

描述

Frutinone A is a biologically active compound known for its potent inhibitory activity towards the CYP1A2 enzyme, an important target due to its role in metabolizing various xenobiotics and drugs . It is a natural product derived from antimicrobial herbal extracts and has garnered attention due to its significant biological activities.

Synthesis Analysis

The synthesis of Frutinone A has been approached through different methodologies. One efficient method involves a three-step total synthesis with an overall yield of 44%, utilizing palladium-catalyzed C-H activation/carbonylation of 2-phenolchromones . Another approach for the synthesis of Frutinone A and its derivatives uses tributylphosphine-catalyzed tandem acyl transfer-cyclization, which is both concise and step-economical . A third protocol employs inexpensive 2′-hydroxyacetophenone as a starting material, proceeding through a Baker–Venkataraman rearrangement and subsequent reactions to yield Frutinone A with good efficiency and under mild, transition metal-free conditions .

Molecular Structure Analysis

The core structure of Frutinone A is a chromone-annelated coumarin, which is a key feature for its biological activity . The molecular structure allows for facile substitutions, enabling the exploration of structure-activity relationships (SAR) for its derivatives . The synthetic routes developed for Frutinone A take advantage of this structural aspect to produce various analogs with potential for increased potency or altered biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Frutinone A include palladium-catalyzed C-H carbonylation, tributylphosphine-catalyzed tandem acyl transfer-cyclization, and Baker–Venkataraman rearrangement . These reactions are pivotal in constructing the coumarin core and achieving the desired substitutions around the Frutinone A structure. The methodologies developed provide a platform for rapid and efficient synthesis of Frutinone A derivatives, which is crucial for SAR studies and potential pharmaceutical applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Frutinone A are not detailed in the provided papers, the synthesis methods suggest that the compound is amenable to various functional group substitutions, which can alter its physical and chemical properties . The ability to easily modify the core structure of Frutinone A is significant for optimizing its pharmacological profile, including solubility, stability, and bioavailability.

Relevant Case Studies

The inhibitory activity of synthesized Frutinone A derivatives was determined for the CYP1A2 enzyme, with ten compounds exhibiting nanomolar inhibitory activity . This highlights the potential of Frutinone A as a lead compound for the development of new inhibitors of the CYP1A2 enzyme. However, no specific case studies involving clinical trials or in vivo applications were provided in the papers.

科学研究应用

抑制CYP1A2酶

从Polygala Fruticosa中提取的Frutinone A表现出显著的抗菌和抗真菌特性。一项关于其代谢的研究揭示了Frutinone A作为CYP1A2酶的强效抑制剂。这种抑制暗示了使用含有Frutinone A的草药提取物可能存在药物-草药相互作用风险(Thelingwani et al., 2012)。

合成和衍生研究

已经开发了Frutinone A的高效合成技术,为探索其结构活性关系(SAR)提供了基础。这些方法使得能够快速制备Frutinone A衍生物,从而可以广泛研究它们的抑制活性,特别是对CYP1A2酶(Shin et al., 2015)。

天然存在和抗真菌活性

作为一种染色酮香豆素,Frutinone A在Polygala fruticosa中自然存在。它表现出强大的杀真菌活性,特别对抗Cladosporium cucumerinum,表明其作为天然抗真菌剂的潜力(Paolo et al., 1989)。

在糖尿病治疗中的治疗潜力

尽管不是直接针对Frutinone A的研究,但一项研究调查了来自Amorpha fruticosa的5,7-二羟基-6-生育醇黄酮(DGF),表明该属植物化合物在治疗代谢性疾病如2型糖尿病中的潜力(Lee et al., 2016)。

抗肿瘤效应

与Frutinone A在结构上相似的化合物Fruticuline A在体外和体内展示出多种抗肿瘤机制,表明类似于Frutinone A的化合物在癌症治疗中的潜力(Corso et al., 2020)。

安全和危害

属性

IUPAC Name |

chromeno[4,3-b]chromene-6,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O4/c17-14-9-5-1-3-7-11(9)19-15-10-6-2-4-8-12(10)20-16(18)13(14)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWULRHBGYKEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)C4=CC=CC=C4O3)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331693 | |

| Record name | Frutinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Frutinone A | |

CAS RN |

38210-27-4 | |

| Record name | 6H,7H-[1]Benzopyrano[4,3-b][1]benzopyran-6,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38210-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Frutinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

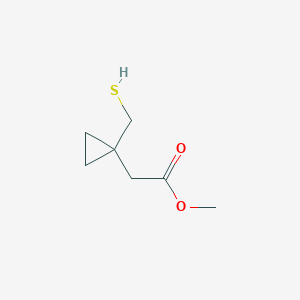

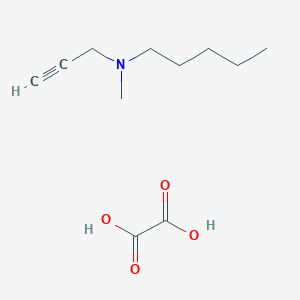

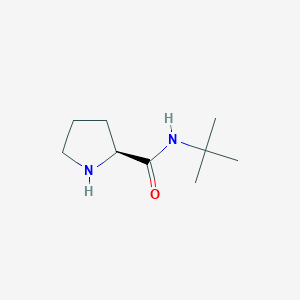

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

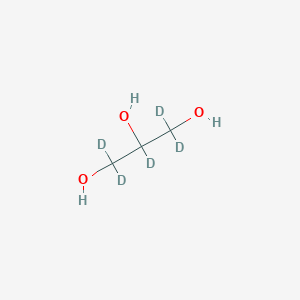

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)